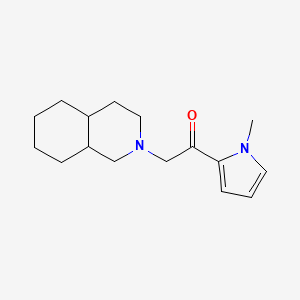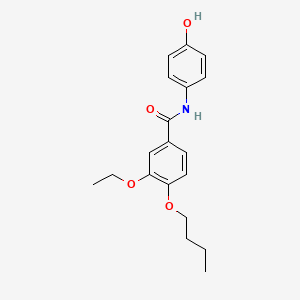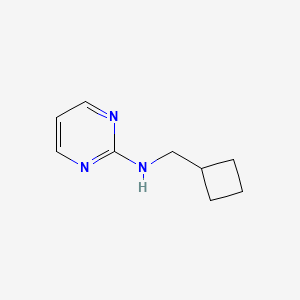![molecular formula C14H16ClNO3S B7540864 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid, also known as CP-94,253, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. CP-94,253 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
Mécanisme D'action
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid acts as a potent and selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. The dopamine D4 receptor is primarily located in the prefrontal cortex, a brain region that is involved in cognitive and emotional processing. By blocking the activity of the dopamine D4 receptor, 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid can modulate the activity of the prefrontal cortex and improve cognitive and emotional functioning.
Biochemical and physiological effects:
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. For example, it can modulate the activity of the prefrontal cortex, as well as other brain regions that are involved in reward processing and addiction. It can also affect the release of neurotransmitters such as dopamine and glutamate, which are important for cognitive and emotional functioning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid is its potency and selectivity for the dopamine D4 receptor. This makes it a valuable tool for studying the role of this receptor subtype in various neurological and psychiatric disorders. However, one limitation of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid. One area of interest is the potential therapeutic applications of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Another area of interest is the development of more potent and selective dopamine D4 receptor antagonists, which could have even greater therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid, as well as its potential side effects and safety profile.
Méthodes De Synthèse
The synthesis of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid involves the reaction of 2-chlorobenzyl mercaptan with 1-(2,3-epoxypropyl)piperidine in the presence of a base, followed by the acylation of the resulting intermediate with 3-bromo-2-oxopiperidine-1-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In particular, it has shown promising results in the treatment of schizophrenia, a chronic and debilitating mental illness characterized by positive symptoms such as hallucinations and delusions, as well as negative symptoms such as apathy and social withdrawal.
Propriétés
IUPAC Name |
1-[2-(2-chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c15-11-5-1-2-6-12(11)20-9-13(17)16-7-3-4-10(8-16)14(18)19/h1-2,5-6,10H,3-4,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYTXDFQLFMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)




![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)